4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a pyridin-3-ylmethyl group, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with pyridin-3-ylmethanamine to form 4-methoxy-N-(pyridin-3-ylmethyl)benzamide.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: The benzamide intermediate is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-hydroxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reduction: 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 4-ethoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
4-methoxy-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific positioning of the methoxy group and the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable tool in various research applications.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-6-15(18(22)20-13-14-5-4-8-19-12-14)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJFLGWTUFMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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